Boc-Nalpha-methyl-N-im-trityl-D-histidine
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Overview
Description
“Boc-Nalpha-methyl-N-im-trityl-D-histidine” is a specialty product used for proteomics research . It has a molecular weight of 511.63 and a molecular formula of C31H33N3O4 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C31H33N3O4 . The IUPAC name for this compound is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 511.63 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Solid-Phase Synthesis of Peptides
Boc-Nalpha-methyl-N-im-trityl-D-histidine has been utilized in the solid-phase synthesis of histidine-containing peptides. It was employed in the synthesis of a specific heptapeptide related to human growth hormone, demonstrating its effectiveness in peptide assembly. The use of this compound facilitates the synthesis process by offering protection and efficient coupling of histidine derivatives (Yamashiro, Blake, & Li, 1972).
2. Protein Separation and Anchoring
In a different context, similar compounds have been used for protein separation and anchoring. Nitrilotriacetic acid-modified magnetic nanoparticles, which bind to histidine-tagged proteins, were synthesized using Nalpha,Nalpha-bis(carboxymethyl)lysine. This system provides an alternative for protein separation and can be useful for transporting and anchoring proteins (Xu et al., 2004).
3. Generation and Analysis of Radicals
The compound has also found use in generating and analyzing radicals containing the histidine residue. Studies on radicals in the gas phase used histidine derivatives, contributing to our understanding of the chemical behavior and stability of histidine-containing compounds under different conditions (Tureček et al., 2009).
4. Synthesis of Histidine Derivatives
Research has also focused on synthesizing variants of histidine, such as Nalpha-Boc-Nim-tritylhistidine. These derivatives have been used in various chemical processes and offer insights into the chemistry of histidine and its potential applications in synthetic chemistry (Pozdnev, 1982).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of histidine like Nalpha-trifluoroacetyl-Nim-carbethoxy methyl histidinate have been used for quantitative analysis. This approach illustrates the specificity and reproducibility of methods to determine histidine in complex biological samples (Greaves & Moll, 1976).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYPSNTJGPVOJ-HHHXNRCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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